3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide
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Overview
Description
3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a sulfonamide group, and multiple amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-ketoamide.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the oxazole intermediate with a sulfonyl chloride in the presence of a base.
Amination Reactions: The amino groups can be introduced through nucleophilic substitution reactions using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-aminoethyl)-5-methyl-1,2-oxazole-4-sulfonamide
- 3-amino-N-(2-amino-1-cyclohexylethyl)-5-methyl-1,2-oxazole-4-sulfonamide
- 3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-thiazole-4-sulfonamide
Uniqueness
3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide is unique due to its specific combination of functional groups and its structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-amino-N-(2-amino-1-cyclopentylethyl)-5-methyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3S/c1-7-10(11(13)14-18-7)19(16,17)15-9(6-12)8-4-2-3-5-8/h8-9,15H,2-6,12H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYYVDIPYXIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NC(CN)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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